N-methyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide
Overview
Description
“N-methyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide” is a chemical compound with the molecular formula C7H9N3OS2 . It is available for purchase from various suppliers for use in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “N-methyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide” has been studied using Fourier transform infrared (FTIR), FT-Raman and quantum chemical computations . The optimized geometry shows a planar structure between the chromone and the side chain . Differences in the geometries due to the substitution of the electronegative atom and intermolecular contacts due to the chromone and hydrazinecarbothioamide were analyzed .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-methyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide” have been studied using various spectroscopic techniques and quantum chemical computations . The presence of two strong stable hydrogen bonded NH⋯O intermolecular interactions and two weak hydrogen bonded CH⋯O interactions were confirmed .Scientific Research Applications
Antitumor and Cytotoxic Activity
The thiazole ring in this compound contributes to its antitumor and cytotoxic potential. Researchers have synthesized related derivatives and evaluated their effects on human tumor cell lines. Notably, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent activity against prostate cancer cells .
Anti-Inflammatory Properties
Thiophene-based compounds, including our target molecule, have been investigated for their anti-inflammatory effects. These compounds may modulate inflammatory pathways and hold promise as therapeutic agents .
Antifungal Activity
Thiophene derivatives exhibit antifungal properties. While specific studies on our compound are limited, the broader class of thiophenes has demonstrated efficacy against fungal pathogens .
Antioxidant Potential
Thiophenes are known for their antioxidant activity. Although direct evidence for our compound is scarce, its structural similarity suggests potential antioxidant effects .
Neuroprotective Effects
While not extensively studied, thiophenes have been explored for neuroprotective properties. Their ability to modulate neurotransmitter systems may contribute to neuroprotection .
Anti-Anxiety and Anti-Psychotic Properties
Thiophenes may influence neurotransmitter balance, making them relevant in anxiety and psychiatric disorders. Our compound could potentially exhibit similar effects .
Kinase Inhibition
Thiophenes have been investigated as kinase inhibitors. Although specific data on our compound are lacking, its structural features suggest potential kinase-modulating activity .
Estrogen Receptor Modulation
Thiophenes may interact with estrogen receptors. Further research is needed to explore this aspect for our compound .
properties
IUPAC Name |
1-methyl-3-(thiophene-2-carbonylamino)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS2/c1-8-7(12)10-9-6(11)5-3-2-4-13-5/h2-4H,1H3,(H,9,11)(H2,8,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXUJKFYUBHYNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=CC=CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201164150 | |
Record name | 2-Thiophenecarboxylic acid, 2-[(methylamino)thioxomethyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201164150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26731555 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-methyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide | |
CAS RN |
116850-74-9 | |
Record name | 2-Thiophenecarboxylic acid, 2-[(methylamino)thioxomethyl]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116850-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophenecarboxylic acid, 2-[(methylamino)thioxomethyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201164150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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